20alpha-Dihydroprognenolone-sulfate

Description

Contextualization of Steroid Sulfates within the Neuroactive Steroid Landscape

Neuroactive steroids are a class of steroids that can modulate neuronal excitability through interactions with neurotransmitter receptors. nih.gov They are synthesized either de novo in the central and peripheral nervous systems from cholesterol or are metabolites of systemic steroid hormones. nih.govnih.gov This class of molecules is broadly categorized into pregnane, androstane, and sulfated neuroactive steroids. nih.govmdpi.com

Steroid sulfates are distinguished from other neuroactive steroids by the presence of a sulfate (B86663) group, which significantly increases their water solubility and alters their biological activity. frontiersin.org This sulfation is a key metabolic step, catalyzed by sulfotransferase enzymes, that not only facilitates transport but also creates a reservoir of steroid precursors. frontiersin.org While unconjugated steroids are more prevalent within the brain, their sulfated counterparts dominate in circulation. frontiersin.org The conversion back to the unconjugated, or "free," steroid is mediated by the enzyme steroid sulfatase, which is present in the brain, including the capillaries of the blood-brain barrier. nih.govnih.govcas.cz This dynamic interplay between sulfation and desulfation is crucial for regulating the local availability and action of neuroactive steroids. frontiersin.org

The conjugated forms of steroids often have different, and sometimes opposing, effects compared to their unconjugated precursors. cas.cz For instance, pregnenolone (B344588) sulfate (PregS) and dehydroepiandrosterone (B1670201) sulfate (DHEAS) exhibit actions on GABA-A receptors that are antagonistic to their unconjugated forms. cas.cz This highlights the importance of the sulfated moiety in defining the neurobiological role of these compounds.

Significance of 20alpha-Dihydroprognenolone-sulfate as a Conjugated Neuroactive Steroid

Within the diverse family of steroid sulfates, this compound (20α-DHPS) is a significant conjugated neuroactive steroid. Its biosynthesis has been studied in the feto-placental unit, where it is synthesized from pregnenolone. nih.gov In vitro studies using human fetal liver have shown that the conversion of pregnenolone to 20α-DHPS involves the intermediate 20alpha-dihydropregnenolone (20α-DHP). nih.gov The enzymes responsible for this biosynthesis, sulfokinase and 20α-hydroxysteroid dehydrogenase, require ATP and NADPH as cofactors, respectively. nih.gov

The significance of 20α-DHPS lies in its potential role as a precursor for other behaviorally and psychologically active steroids. cas.cznih.gov Research indicates that 20α-DHPS derived from the fetal liver can be a source for the synthesis of progesterone (B1679170) and 20α-dihydroprogesterone in the placenta. nih.gov This metabolic pathway underscores the importance of sulfated steroids as transportable and convertible signaling molecules during development. While much of the research on neuroactive steroid sulfates has focused on pregnenolone sulfate and DHEAS, the study of 20α-DHPS provides further insight into the complex and nuanced roles of steroid conjugation in regulating neuroendocrine function.

Research Findings on Neuroactive Steroid Actions

The following table summarizes the modulatory effects of various neuroactive steroids on key neurotransmitter receptors, providing a comparative context for understanding the potential actions of this compound.

| Neuroactive Steroid | Receptor Target | Modulatory Effect | Reference |

| Pregnenolone sulfate (PS) | NMDA Receptor | Potentiation | nih.govnih.gov |

| Pregnenolone sulfate (PS) | GABA-A Receptor | Negative Allosteric Modulator | nih.gov |

| Allopregnanolone (B1667786) (AP) | GABA-A Receptor | Positive Allosteric Modulator | researchgate.net |

| Dehydroepiandrosterone sulfate (DHEAS) | GABA-A Receptor | Negative Allosteric Modulator | nih.gov |

| Pregnanolone sulfate (3α5βS) | NMDA Receptor | Inhibition | nih.gov |

| Zuranolone | GABA-A Receptor | Positive Allosteric Modulator | biogen.combiospace.com |

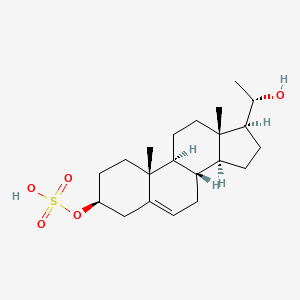

Structure

2D Structure

3D Structure

Properties

CAS No. |

26838-20-0 |

|---|---|

Molecular Formula |

C21H34O5S |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C21H34O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25)/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI Key |

QKOOLWUCVWTWAH-YZXCLFAISA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)O |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 20alpha Dihydroprognenolone Sulfate

Precursor Steroidogenesis and the Role of Cholesterol Sulfate (B86663)

The initial steps in the formation of 20alpha-Dihydroprognenolone-sulfate are rooted in the early stages of steroid synthesis, where cholesterol and its sulfated form serve as primary precursors.

The conversion of cholesterol to pregnenolone (B344588) is a rate-limiting step in steroidogenesis, catalyzed by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1), also known as cholesterol desmolase. hmdb.ca This process involves three successive monooxygenations of cholesterol, resulting in the cleavage of the side chain to produce pregnenolone. hmdb.ca

Interestingly, this enzymatic activity is not limited to unconjugated cholesterol. Cholesterol sulfate can also serve as a substrate for cholesterol desmolase, leading to the direct formation of pregnenolone sulfate. nih.gov This suggests the existence of a "sulfate pathway" in steroidogenesis, where steroids can be metabolized while remaining in their sulfated form.

Once formed, pregnenolone sulfate can be further metabolized by other key steroidogenic enzymes. The enzyme 17alpha-hydroxylase/17,20-lyase (CYP17A1) is a critical enzyme in the synthesis of glucocorticoids and sex steroids. medscape.com Research has shown that CYP17A1 can act on pregnenolone sulfate to produce 17alpha-hydroxypregnenolone sulfate. taylorandfrancis.com This conversion demonstrates that the presence of a sulfate group does not preclude further enzymatic modification of the steroid nucleus.

Enzymatic Transformations Leading to this compound

The final steps in the synthesis of this compound involve the reduction of a precursor at the 20-position and the crucial addition of a sulfate group.

20alpha-Hydroxysteroid dehydrogenase (20alpha-HSD) is an enzyme that plays a significant role in the metabolism of progestogens. While it is well-known for converting progesterone (B1679170) to its less active metabolite, 20alpha-hydroxyprogesterone, its activity is not limited to C21 steroids with a 4-en-3-one structure. nih.govnih.gov

Studies have demonstrated that pregnenolone can be metabolized by 20alpha-HSD to form pregn-5-ene-3beta,20alpha-diol, which is also known as 20alpha-dihydroprognenolone. nih.gov This reaction is a key step in redirecting pregnenolone metabolism away from the production of progesterone. nih.gov The activity of 20alpha-HSD can be a critical regulatory point in determining the balance of different steroid hormones. nih.gov

Sulfation is a common modification of steroids, which increases their water solubility and alters their biological activity. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs).

The sulfotransferase SULT2B1b is particularly noted for its role in the sulfation of cholesterol to form cholesterol sulfate. rupahealth.com This enzyme exhibits a high degree of specificity for cholesterol. While SULT2B1b's primary role is in cholesterol homeostasis, the broader family of SULTs is responsible for the sulfation of a wide array of steroids. Other isoforms, such as SULT2A1 and SULT2B1a, are known to sulfate pregnenolone. nih.gov The sulfation of 20alpha-dihydroprognenolone to form this compound is carried out by these cytosolic sulfotransferases, although the specific isoform with the highest affinity for this substrate may vary depending on the tissue and physiological context.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function | Precursor | Product |

| Cholesterol side-chain cleavage enzyme | CYP11A1 | Side-chain cleavage | Cholesterol Sulfate | Pregnenolone Sulfate |

| 17alpha-hydroxylase/17,20-lyase | CYP17A1 | 17-hydroxylation | Pregnenolone Sulfate | 17alpha-Hydroxypregnenolone Sulfate |

| 20alpha-Hydroxysteroid dehydrogenase | 20alpha-HSD | 20-keto reduction | Pregnenolone | 20alpha-Dihydroprognenolone |

| Sulfotransferase 2B1b | SULT2B1b | Sulfation | Cholesterol | Cholesterol Sulfate |

| Sulfotransferase 2A1/2B1a | SULT2A1/2B1a | Sulfation | Pregnenolone | Pregnenolone Sulfate |

Sulfation by Sulfotransferases (SULTs)

Ubiquitous Expression and Activity of Sulfotransferases

Sulfotransferases (SULTs) are a family of enzymes found in a wide array of tissues throughout the body. nih.gov These enzymes play a crucial role in the metabolism of a variety of endogenous and xenobiotic compounds by catalyzing the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. nih.gov This process, known as sulfation or sulfonation, generally increases the water solubility of the substrate, often leading to its inactivation and facilitating its excretion. nih.gov

In humans, cytosolic SULTs are key players in the metabolism of steroids, neurotransmitters, and hormones. nih.gov The expression of these enzymes is regulated in an isoform-, tissue-, sex-, and development-specific manner. Several SULT families have been identified, with SULT1 and SULT2 being primarily involved in steroid metabolism. SULT1E1, for instance, has a high affinity for estrogens, while SULT2A1 is the principal enzyme responsible for sulfating dehydroepiandrosterone (B1670201) (DHEA) in the adrenal gland. nih.govfrontiersin.org SULT2B1 also participates in the sulfation of DHEA. frontiersin.org The tissue distribution of these enzymes dictates the local regulation of their steroid substrates. nih.gov For example, high expression of SULT2A1 in the adrenal glands facilitates the sulfation of DHEA, increasing its water solubility for transport through the circulatory system. nih.gov

Table 1: Major Human Sulfotransferases in Steroid Metabolism

| Enzyme | Primary Substrates | Major Expression Tissues |

|---|---|---|

| SULT1A1 | Estrogens (lower affinity) | Duodenum, Liver |

| SULT1E1 | Estrogens (high affinity) | Duodenum, Liver |

| SULT2A1 | DHEA, Androgens, Estrogens | Adrenal Gland, Liver |

| SULT2B1 | DHEA | Esophagus, Skin |

Deconjugation Pathways via Steroid Sulfatase (STS)

The process of sulfation is reversible through the action of sulfatases. Steroid sulfatase (STS), a membrane-bound microsomal enzyme, catalyzes the hydrolysis of the sulfate ester bond from various sulfated steroids. nih.govnih.gov This deconjugation reaction converts the inactive, sulfated steroid precursors back into their biologically active, unconjugated forms. nih.gov For instance, STS hydrolyzes estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) to estrone (E1) and DHEA, respectively. frontiersin.org This enzymatic activity is a critical step in regulating the local availability of active steroid hormones in various tissues. nih.gov

Steroid sulfatase is widely distributed throughout the body, indicating its pivotal role in steroid metabolism across different physiological systems. nih.gov Although its expression levels can vary significantly between tissues, STS activity is found in numerous locations. nih.gov High levels of STS expression and activity have been identified in the placenta. The enzyme is also present in the endometrium, breast carcinoma tissues, and the brain. nih.govaacrjournals.org In the brain, STS is found in cortical neurons. aacrjournals.org The broad distribution of STS allows peripheral tissues to locally reactivate circulating sulfated steroids, thereby controlling intracellular hormone levels. nih.gov

Table 2: Expression of Steroid Sulfatase (STS) in Human Tissues

| Tissue | Presence of STS Activity/Expression |

|---|---|

| Placenta | High |

| Endometrium | Present |

| Breast (including carcinoma) | Present |

| Brain (cortical neurons) | Present |

| Liver | Present |

| Adrenal Gland | Present |

The biological activity of steroid hormones is tightly regulated by the dynamic equilibrium between sulfation and desulfation. nih.gov This balance, maintained by the opposing actions of SULTs and STS, effectively controls the pool of active steroids available to bind to their receptors in target tissues. nih.gov Sulfation by SULTs generally leads to the inactivation of steroids and prepares them for excretion. nih.gov Conversely, desulfation by STS reactivates these hormones, allowing for localized steroid action. nih.gov

This interplay is crucial for endocrine function. For example, sulfated steroids like DHEAS and E1S act as a large circulating reservoir of inactive precursors. nih.gov Target cells can take up these sulfated steroids and, through the action of intracellular STS, convert them into their active forms. nih.gov This mechanism allows for a fine-tuned, tissue-specific regulation of steroid hormone signaling. Dysregulation of this balance is associated with various pathological conditions, highlighting the importance of the sulfation-desulfation equilibrium in maintaining endocrine homeostasis. nih.gov

Species-Specific Considerations in Steroid Metabolism and Sulfation

For instance, the enzyme 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD), which is involved in the metabolism of progesterone, shows notable differences between rodents and humans. In rats and mice, a surge in ovarian 20alpha-HSD activity is a critical trigger for the drop in progesterone levels that initiates parturition. wikipedia.org In humans, the role of 20alpha-HSD in pregnancy is less defined, and the human enzyme (AKR1C1) is expressed more ubiquitously across various tissues.

There are also documented differences in the expression of sulfotransferases. Transcriptomic analysis has shown that the adrenal gene expression in the spiny mouse (Acomys cahirinus) more closely resembles that of humans compared to the common laboratory mouse (Mus musculus), particularly for genes involved in steroidogenesis like Sult1e1. mdpi.com Furthermore, the mouse liver and kidney contain several distinct enzymes that catalyze 20alpha-HSD activity, with different cofactor requirements (NADPH vs. NADH), suggesting a more complex enzymatic landscape than may be present in other species. nii.ac.jp These species-specific variations underscore the importance of careful consideration when extrapolating findings from animal models to human physiology.

Physiological and Pathophysiological Roles of 20alpha Dihydroprognenolone Sulfate

Modulation of Neuronal Excitability and Activity

There is currently a lack of specific research data on how 20alpha-Dihydroprognenolone-sulfate modulates neuronal excitability and activity.

Influence on Synaptic Transmission

No direct studies on the influence of this compound on synaptic transmission were identified.

Impact on Neural Circuit Integration

Specific research detailing the impact of this compound on the integration of neural circuits is not available.

Neurobiological Functions

The specific neurobiological functions of this compound have not been a primary focus of published research.

Role in Cognition and Learning Processes

There is a lack of studies investigating the direct role of this compound in cognition and learning processes.

Influence on Memory Modulation

The influence of this compound on memory modulation has not been specifically elucidated in the available scientific literature.

Promotion of Adult Hippocampal Neurogenesis and Neurite Growth

No research was found that specifically examines the role of this compound in promoting adult hippocampal neurogenesis or neurite growth.

Contributions to Brain Development

While direct research on the specific contributions of this compound to brain development is limited, the role of its precursor, pregnenolone (B344588) sulfate (B86663), offers significant insights. Pregnenolone sulfate is known to be abundant during critical periods of development, including the first year of life and adolescence. escholarship.org Its production is upregulated during these times, suggesting a crucial role in the rapidly differentiating and developing nervous system. escholarship.orgescholarship.org

Studies have shown that pregnenolone sulfate can enhance long-term potentiation in hippocampal neurons, a key process in learning and memory, by modulating the activity of NMDA receptors. escholarship.org Furthermore, pregnenolone is synthesized by Purkinje cells in the cerebellum during early postnatal development, coinciding with the development of these important neurons. escholarship.org Given that this compound is a direct metabolite, it is plausible that it also participates in these neurodevelopmental processes, although further research is needed to elucidate its specific functions.

Neuroendocrine and Behavioral Regulation

The involvement of this compound in the stress response is primarily understood through the actions of its precursor, pregnenolone and its sulfated form. Neuroactive steroids, including pregnenolone and its metabolites, play a crucial role in modulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. rupahealth.com These neurosteroids are involved in restoring normal function after a stressful event. rupahealth.com

During acute stress, the levels of these neurosteroids can increase, which is believed to be an adaptive response. rupahealth.com However, chronic stress is often associated with reduced levels of these steroids, potentially leading to a dysregulated stress response. rupahealth.com Research on pregnenolone has demonstrated its ability to decrease stress-induced craving and anxiety. nih.gov Specifically, higher doses of pregnenolone have been shown to reduce stress-induced increases in heart rate and blood pressure. nih.gov As a downstream metabolite, this compound may contribute to these effects, though its precise role remains to be directly investigated.

Evidence suggests that this compound, through its precursor pregnenolone sulfate, is involved in the modulation of emotions and mood. Pregnenolone and its sulfated form have been investigated for their therapeutic potential in mood disorders. rupahealth.com They have been shown to have modest benefits in reducing depressive and manic symptoms in individuals with mood disorders. rupahealth.com

The mechanism of action is thought to involve the modulation of various neurotransmitter systems. Pregnenolone sulfate acts as a negative allosteric modulator of the GABA-A receptor and a positive allosteric modulator of the NMDA receptor. mghpsychnews.orgwomensmentalhealth.org This modulation can influence neuronal excitability and, consequently, mood. researchgate.net Lower levels of pregnenolone have been observed in neuroinflammatory conditions such as depression. allergyresearchgroup.blog Clinical studies investigating pregnenolone as a treatment for menopausal depression are underway, further highlighting the potential role of this neurosteroid pathway in mood regulation. mghpsychnews.orgwomensmentalhealth.org

The influence of this compound on sexual behavior is an area that requires more direct investigation. However, some insights can be drawn from studies on its precursor, pregnenolone sulfate. Research in animal models has suggested that pregnenolone sulfate may have inhibitory effects on olfactory-mediated male sexual interest and motivation. anabolicminds.com This effect is thought to be mediated, in part, through interactions with NMDA receptor mechanisms. anabolicminds.com It is important to note that these findings are from animal studies and may not directly translate to humans. The conversion of pregnenolone to other sex hormones like testosterone (B1683101) and estrogen further complicates the direct attribution of its effects on sexual function. discountedlabs.com

Immunomodulatory and Anti-inflammatory Actions

This compound is believed to possess immunomodulatory and anti-inflammatory properties, largely inferred from the well-documented actions of its precursor, pregnenolone, and its sulfated form. Pregnenolone and its metabolites have been shown to suppress the secretion of pro-inflammatory cytokines such as TNFα and IL-6 from immune cells like macrophages and microglia. rupahealth.com

Pregnenolone sulfate, in particular, exhibits stronger immunosuppressive properties compared to pregnenolone. rupahealth.com It has been shown to induce T-cell death in a dose-dependent manner, reduce T-cell proliferation, and downregulate pro-inflammatory genes. rupahealth.com These actions are thought to be mediated through the degradation of key proteins in the innate immune signaling pathway. nih.gov Given that inflammation is a key component of many diseases, the anti-inflammatory and immunomodulatory effects of this neurosteroid family are of significant interest.

Alterations in Neurodegenerative and Neuropsychiatric Conditions

Alterations in the levels of this compound and its precursors have been observed in several neurodegenerative and neuropsychiatric conditions, suggesting a potential role in their pathophysiology.

In a study on Multiple Sclerosis (MS) , patients were found to have higher levels of several conjugated steroids, including this compound, compared to healthy controls. frontiersin.orgnih.gov These altered steroid levels may influence neural activity and the balance between neuroprotection and excitotoxicity. frontiersin.orgnih.gov

In Alzheimer's Disease (AD) , lower plasma levels of dehydroepiandrosterone (B1670201) sulfate (DHEAS), another related neurosteroid, are considered a risk factor. frontiersin.orgnih.gov Studies have also reported lower levels of pregnenolone sulfate in AD patients. nih.gov The altered balance between sulfated and unsulfated steroids may contribute to the pathophysiology of the disease. frontiersin.orgnih.gov

Similarly, a shift towards unconjugated steroids has been implicated in Parkinson's Disease (PD) . frontiersin.orgnih.gov

The tables below summarize some of the key research findings regarding the precursors of this compound and their implications.

| Neurosteroid | Condition | Observed Alteration | Potential Implication | Reference |

| This compound | Multiple Sclerosis | Higher levels in patients | Influence on neural activity and neuroprotection/excitotoxicity balance | frontiersin.orgnih.gov |

| Pregnenolone Sulfate | Alzheimer's Disease | Lower levels in patients | Contribution to disease pathophysiology | nih.gov |

| Dehydroepiandrosterone Sulfate (DHEAS) | Alzheimer's Disease | Lower plasma levels considered a risk factor | Contribution to disease pathophysiology | frontiersin.orgnih.gov |

| Precursor Compound | Biological Action | Relevance to Disease | Reference |

| Pregnenolone | Anti-inflammatory, Neuroprotective | Potential therapeutic target for neuroinflammatory and neurodegenerative diseases | nih.gov |

| Pregnenolone Sulfate | Immunosuppressive, Modulates neurotransmitter receptors | Potential role in mood disorders and neurodevelopment | rupahealth.commghpsychnews.orgwomensmentalhealth.org |

Alzheimer's Disease (AD)

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. nih.gov The dysregulation of neurosteroid levels has been increasingly implicated in the pathophysiology of AD. mdpi.combohrium.comnih.gov

Correlation with Neuropathological Stage

The progression of Alzheimer's disease is pathologically staged using criteria such as the Braak staging system, which assesses the topographical distribution of neurofibrillary tangles. wikipedia.orgnih.gov Evidence suggests a correlation between the levels of certain neurosteroid sulfates and the neuropathological hallmarks of AD. Specifically, significantly lower levels of pregnenolone sulfate (PREGS) and dehydroepiandrosterone sulfate (DHEAS) have been observed in the striatum, cerebellum, and hypothalamus of aged AD patients. mdpi.com These lower levels were found to be negatively correlated with high levels of cortical Aβ and phosphorylated tau proteins. mdpi.com While direct studies on the correlation between this compound and Braak stages are limited, the findings for related sulfated neurosteroids suggest that alterations in steroid sulfation may be linked to the severity of AD pathology. The use of corticosteroids has been associated with approximately 50% less neuritic plaques and neurofibrillary tangles in most brain regions examined. nih.gov

Role as a Potential Counter-Regulatory Protective Mechanism

The observed increase in C21 steroids in Alzheimer's disease may not solely be a pathological marker but could represent a compensatory or protective response by the body. nih.gov It is hypothesized that the enhanced production of these steroids could be a self-defense mechanism aimed at mitigating the harmful effects of amyloid-beta. mdpi.com Multiple steroids have demonstrated the ability to protect cells from Aβ-induced death. nih.gov The anti-inflammatory properties of certain steroids may also contribute to their protective effects against Aβ-activated microglia-induced neurotoxicity. mdpi.com This suggests that the upregulation of specific steroidogenic pathways could be an endogenous attempt to counteract the neurodegenerative processes in AD.

Multiple Sclerosis (MS)

Multiple sclerosis is a chronic inflammatory and demyelinating disease of the central nervous system (CNS). nih.govcas.cznih.govnih.gov The involvement of neurosteroids in the pathophysiology of MS is an active area of investigation, with evidence pointing towards significant alterations in their metabolism. nih.govcas.cznih.gov

Elevated Levels of C21 Steroids and Conjugates

Research has revealed that female patients with multiple sclerosis have higher serum levels of circulating C21 steroids and their polar conjugates, including 20α-dihydropregnenolone sulfate. nih.govcas.czfrontiersin.org A study measuring 51 steroids and their conjugates found that from the C21 steroids, the 5α/β-reduced catabolites, as well as 16α-hydroxy and 20α-dihydro-metabolites, were significantly elevated in MS patients. cas.cz These findings suggest a dysregulation of steroid metabolism in MS, which may impact neuronal activity and the balance between neuroprotection and excitotoxicity. nih.govcas.cz The elevated levels of these neurosteroids, which can act as modulators of GABA A and glutamate (B1630785) receptors, could influence the inflammatory and neurodegenerative processes characteristic of MS. nih.govcas.czresearchgate.net

Parkinson's Disease (PD)

Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. nih.govnih.gov While research on the specific role of this compound in PD is limited, studies on related neurosteroids suggest their potential involvement in the disease process. nih.govbrainbank.nl

Neuroactive steroids are recognized for their neuroprotective properties and their ability to modulate neurotransmitter systems, which could be relevant for both disease modification and symptomatic treatment in PD. nih.gov Some studies have indicated a potential shift in the balance between sulfated and unconjugated steroids in neurodegenerative diseases, which could be a contributing factor in the pathophysiology of PD. frontiersin.orgfrontiersin.org

Research has shown disease stage-dependent changes in the brain levels of certain progesterone (B1679170) metabolites in PD patients. For instance, the allopregnanolone (B1667786) metabolite 3α5α20α-hexahydroprogesterone was found to be higher in the substantia nigra and prefrontal cortex in early-stage PD compared to controls. nin.nl This suggests a potential protective upregulation of certain neurosteroids in the initial phases of the disease. nin.nl In contrast, other studies have not found significant differences in the plasma levels of inorganic sulfates between PD patients and control groups. nih.govbohrium.com Progesterone itself has been shown to have a protective effect on nerve cells in experimental models simulating Parkinson's disease conditions. news-medical.netclinicalcasereportsint.com These findings highlight the complex and potentially therapeutic role of neurosteroids in Parkinson's disease, though more specific research on this compound is needed.

Autism Spectrum Disorders (ASD)

Recent research into the steroidogenic pathways of children with Autism Spectrum Disorders (ASD) has revealed significant alterations, with this compound emerging as a compound of interest, particularly in studies examining sex-specific differences.

Studies analyzing the plasma steroid profiles of prepubertal children have identified opposing trends in the levels of this compound and its related metabolites between girls and boys with ASD.

In a study of prepubertal girls with ASD, plasma concentrations of 20alpha-dihydropregnenolone sulfate were found to be significantly higher compared to neurotypical controls. nih.gov This was part of a broader pattern where many sulfated steroids and GABAergic steroids were elevated in girls with ASD. nih.gov

Conversely, a study focusing on prepubertal boys with ASD did not report elevated levels of 20alpha-dihydropregnenolone sulfate but did find that levels of a related metabolite, 20α-dihydroprogesterone, were significantly lower in boys with ASD compared to controls. nih.gov This was observed alongside lower levels of pregnenolone sulfate and other C19 steroids in the ASD group. nih.gov

| Compound | Finding in Girls with ASD (vs. Controls) | Finding in Boys with ASD (vs. Controls) | Source |

|---|---|---|---|

| 20alpha-dihydropregnenolone sulfate | Significantly Higher | Not Reported as Significantly Different | nih.gov |

| 20alpha-dihydroprogesterone | Not Reported as Significantly Different | Significantly Lower | nih.gov |

| Pregnenolone sulfate | Not Reported as Significantly Different | Significantly Lower | nih.gov |

| Pregnenolone | Significantly Lower | Not Reported as Significantly Different | nih.gov |

The observed differences in sulfated steroid concentrations point towards a potential imbalance in the enzymatic activity of sulfotransferases (which add sulfate groups) and sulfatases (which remove them). The ratio of a conjugated (sulfated) steroid to its unconjugated form can serve as an indicator of this activity. nih.gov

In girls with ASD, significantly higher ratios of conjugated to unconjugated pregnenolone and 20α-dihydropregnenolone were found, suggesting either higher activity of sulfotransferases like SULT2A1 or lower activity of steroid sulfatase. nih.gov Similarly, in boys with ASD, data indicated augmented activity of SULT2A1. nih.govresearchgate.net This dysregulation of sulfation pathways appears to be a consistent theme in the biochemistry of ASD, though its manifestation differs between sexes. nih.govmdpi.com Impaired sulfation chemistry is a broader finding in ASD, potentially impacting detoxification pathways and the metabolism of numerous critical compounds. nih.gov

Schizophrenia

The role of neurosteroids in the pathophysiology of schizophrenia is an area of active investigation. While direct evidence concerning this compound is limited, studies of its metabolic pathway, particularly involving its precursor pregnenolone, suggest a significant link. frontiersin.orgnih.gov

Research has uncovered dysregulation in the pregnenolone metabolic pathway in individuals with schizophrenia. frontiersin.orgresearchgate.net In first-episode, antipsychotic-naïve patients, studies have reported significantly higher plasma levels of pregnenolone but lower levels of its downstream metabolite, allopregnanolone, compared to healthy controls. nih.govarborassays.com This suggests a disruption in the conversion process. Following treatment with antipsychotic medication, levels of allopregnanolone have been shown to increase, which may correlate with therapeutic benefits. nih.govarborassays.com Other studies have also noted lower serum levels of pregnenolone in patients with schizophrenia compared to controls, indicating that the nature of the dysregulation may be complex and potentially dependent on factors like illness stage and medication status. frontiersin.org

The altered levels of precursor and downstream metabolites in schizophrenia point to potential "bottlenecks" in the steroidogenic pathways. researchgate.net One study in men with schizophrenia identified an altered metabolic route from pregnenolone to cortisol, highlighting potential bottlenecks such as increased pregnenolone sulfation (the process that would form pregnenolone sulfate) and reduced conversion of 17-hydroxy-pregnenolone. researchgate.net This suggests that the enzymes governing these conversions may be dysregulated.

The connection to schizophrenia is further strengthened by preclinical studies. Pregnenolone sulfate, which lies at the beginning of this pathway, has been shown to normalize schizophrenia-like behaviors in animal models. nih.gov This therapeutic effect is thought to be mediated through its action as a positive modulator of NMDA receptors, potentially counteracting the NMDA receptor hypofunction that has been implicated in the pathophysiology of schizophrenia. nih.govresearchgate.net

Involvement in Other Physiological and Pathological States

The neurosteroid this compound is implicated in a variety of physiological and pathological conditions beyond its primary roles. Emerging research suggests its involvement in metabolic, pregnancy-related, and age-associated disorders. This section explores its participation in Subclinical Hypercortisolism, Intrahepatic Cholestasis of Pregnancy, and its potential influence on postural balance in the elderly.

Subclinical Hypercortisolism (SH)

Subclinical Hypercortisolism (SH) is characterized by an excess in cortisol secretion without the typical signs of overt Cushing's syndrome. nih.govnih.gov This condition is gaining recognition as a contributor to various chronic diseases, including type 2 diabetes, osteoporosis, and hypertension. nih.govnih.gov While research has highlighted the diagnostic utility of certain sulfated steroids in identifying SH, the direct role of this compound remains an area of ongoing investigation.

Current diagnostic approaches for SH often involve the measurement of dehydroepiandrosterone sulfate (DHEAS). nih.govresearchgate.net Low levels of DHEAS are considered a sensitive marker for SH, reflecting the chronic suppression of adrenocorticotropic hormone (ACTH) due to autonomous cortisol production. nih.govresearchgate.net Studies have shown that patients with SH exhibit significantly lower plasma concentrations of DHEA and DHEAS compared to individuals without the condition. nih.gov

Although direct evidence linking this compound to the pathophysiology of SH is limited, broader steroid profiling studies in patients with adrenal tumors and SH have revealed distinct alterations in various steroid metabolites. nih.gov One study noted that while DHEA and DHEAS were lower in SH patients, levels of 11-deoxycortisol and pregnenolone were elevated compared to control groups. nih.gov This suggests a complex dysregulation of steroidogenesis in SH. Given that 20alpha-Dihydroprognenolone is a metabolite of pregnenolone, it is plausible that its sulfated form could also be affected. However, dedicated studies measuring this compound in the context of SH are needed to elucidate its specific role.

Table 1: Steroid Profile in Subclinical Hypercortisolism

| Steroid | Finding in SH Patients | Diagnostic Significance |

| Cortisol | Elevated or not fully suppressed after dexamethasone | Key diagnostic criterion nih.gov |

| DHEAS | Significantly lower levels | Sensitive marker for SH nih.govresearchgate.net |

| 11-deoxycortisol | Significantly higher levels | Part of a distinguishing steroid profile nih.gov |

| Pregnenolone | Higher levels than controls | Indicates altered steroidogenesis nih.gov |

| This compound | Not yet specifically investigated | Potential for future research |

Intrahepatic Cholestasis of Pregnancy (ICP)

Intrahepatic Cholestasis of Pregnancy (ICP) is a liver disorder of pregnancy characterized by pruritus (itching) and elevated serum bile acids. While the exact cause is multifactorial, there is substantial evidence pointing to the role of sulfated progesterone metabolites in its pathogenesis.

Research has demonstrated that the serum levels of several sulfated progesterone metabolites are significantly elevated in women with ICP. These metabolites, including this compound, are thought to contribute to cholestasis by impairing bile acid transport. They can act as partial agonists of the farnesoid X receptor (FXR), a key regulator of bile acid homeostasis, and competitively inhibit hepatic bile acid uptake and efflux.

A comprehensive evaluation of steroid metabolism in women with ICP revealed a distinct steroid signature. While levels of certain sulfated steroids were lower, conjugates of pregnanediols were higher in ICP patients compared to healthy pregnant women. This altered steroidogenesis is believed to play a crucial role in the development of ICP. One study specifically identified lower levels of 20α-dihydropregnenolone in ICP patients, suggesting complex shifts in steroid metabolic pathways during this condition.

The rapid resolution of both symptoms and elevated progesterone sulfate concentrations after delivery further supports their role in the transient cholestasis of ICP.

Table 2: Research Findings on this compound and Related Steroids in ICP

| Study Focus | Key Findings | Implication for ICP Pathogenesis |

| Steroid Profiling in ICP | Altered levels of various steroid metabolites, including lower levels of 20α-dihydropregnenolone, in ICP patients. | Suggests a widespread dysregulation of steroid metabolism contributing to the condition. |

| Mechanism of Cholestasis | Sulfated progesterone metabolites can inhibit bile acid transport proteins and modulate the farnesoid X receptor (FXR). | Provides a molecular basis for how these steroids can induce or exacerbate cholestasis. |

| Postpartum Resolution | Concentrations of sulfated progesterone metabolites decrease rapidly after delivery, coinciding with the resolution of symptoms. | Strengthens the causal link between these steroids and the transient nature of ICP. |

Influence on Postural Balance in Aging

The maintenance of postural balance is a complex process involving the integration of sensory input and motor control, which are known to decline with age. physio-pedia.comresearchgate.net Neurosteroids, which are synthesized within the nervous system, are increasingly recognized for their modulatory effects on neuronal function and their potential role in age-related neurological changes. bohrium.com While direct research on the specific influence of this compound on postural balance in the elderly is scarce, the broader literature on neurosteroids and their precursors offers some intriguing insights.

The cerebellum plays a critical role in motor coordination and balance. nih.govnih.gov Studies have shown that neurosteroids, such as pregnenolone sulfate (PregS), a precursor to this compound, can modulate neurotransmission within the cerebellum. nih.govnih.gov For instance, PregS has been found to restore the glutamate-nitric oxide-cGMP pathway and reduce extracellular GABA in the cerebellum of animal models, leading to improved motor coordination. nih.govacs.orgepa.gov Given that 20alpha-Dihydroprognenolone is a downstream metabolite, it may share or contribute to these effects.

Furthermore, the levels of certain neurosteroids, including the precursor pregnenolone and its sulfated form, are known to decline with age. This age-related decrease in neurosteroid levels has been hypothesized to contribute to the cognitive and motor deficits observed in older adults. researchgate.netbohrium.com The decline in neuroprotective and neuromodulatory steroids could potentially impact the function of brain regions essential for balance, such as the cerebellum and motor cortex.

While a direct causal link between this compound and postural instability in aging has yet to be established, the known functions of its precursors and the general decline of neurosteroids with age suggest a potential area for future research. Investigating the specific effects of this compound on cerebellar function and motor control could provide valuable insights into the mechanisms of age-related balance disorders.

Table 3: Potential Mechanisms of Neurosteroid Influence on Postural Balance

| Neurosteroid Action | Brain Region | Potential Impact on Postural Balance |

| Modulation of GABAergic and Glutamatergic Systems | Cerebellum | Regulation of motor coordination and learning nih.govnih.gov |

| Neuroprotection | Various CNS regions | Maintenance of neuronal health in areas controlling motor function |

| Promotion of Myelination | Central Nervous System | Ensuring efficient nerve signal transmission for motor commands |

Lack of Specific Research Data on this compound

Following a comprehensive review of the available scientific literature, it has been determined that there is a significant lack of specific research data focusing on the molecular mechanisms of action of the chemical compound This compound at the Gamma-Aminobutyric Acid Type A (GABA-A) receptor. The initial request for a detailed article on this specific compound cannot be fulfilled at this time due to the absence of targeted research findings in publicly accessible scientific databases.

The performed searches for "this compound" in relation to its negative allosteric modulatory activity, enhancement of receptor desensitization, structure-activity relationships, state-dependent modulation, and receptor subunit composition sensitivity at GABA-A receptors did not yield specific results for this particular molecule.

While there is extensive research available on the parent compound, pregnenolone sulfate (PS) , and its interactions with GABA-A receptors nih.govscienceopen.comnih.govfrontiersin.org, it would be scientifically inaccurate to directly extrapolate these findings to this compound without explicit experimental evidence. The introduction of a hydroxyl group at the 20-alpha position represents a significant structural modification that would likely alter its pharmacological profile.

General information on neurosteroid modulation of GABA-A receptors indicates that structural characteristics, such as the presence and stereochemistry of hydroxyl groups, are critical determinants of their activity nih.gov. For instance, the structure-activity relationships for sulfated inhibitory neurosteroids differ from those of non-sulfated potentiating steroids nih.govfrontiersin.org. However, without studies specifically investigating this compound, any discussion of its molecular mechanisms would be speculative.

Therefore, to maintain scientific accuracy and adhere to the strict focus on the requested compound, a detailed article as outlined in the prompt cannot be generated. Further experimental research is required to elucidate the specific molecular interactions of this compound with GABA-A receptors.

Molecular Mechanisms of Action of 20alpha Dihydroprognenolone Sulfate

Allosteric Modulation of Ligand-Gated Ion Channels

N-Methyl-D-Aspartate (NMDA) Receptors

20alpha-Dihydroprognenolone-sulfate, and more broadly the class of sulfated neurosteroids to which it belongs, can significantly modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory synaptic transmission and plasticity in the central nervous system. The primary effect observed is a potentiation of the excitatory actions mediated by these receptors.

Pregnenolone (B344588) sulfate (B86663) (PS), a closely related compound, has been shown to enhance NMDA receptor-dependent processes. For instance, PS potentiates excitatory postsynaptic currents (EPSCs) in various brain regions, including hippocampal cell cultures and slices from the rat pre-limbic cortex. nih.gov It also augments NMDA receptor-independent long-term potentiation in the rat hippocampus through the modulation of L-type Ca2+ channels and σ receptors. nih.gov Furthermore, PS has been found to induce the release of dopamine (B1211576) from synaptic terminals in the striatum through an NMDA receptor-dependent mechanism, with significant effects observed at very low, picomolar concentrations. nih.gov

The binding site for pregnenolone sulfate on the NMDA receptor is believed to be located within the transmembrane domain of the receptor complex. mdpi.com This allosteric modulation enhances the receptor's function, leading to increased neuronal excitability. mdpi.com It is important to note that while some neurosteroids like dehydroepiandrosterone (B1670201) (DHEA) also potentiate the NMDA response, they may do so via sigma receptors, an effect that is not observed with pregnenolone sulfate. nih.gov

This potentiation of NMDA receptor function by sulfated neurosteroids highlights their role in regulating the balance between excitatory and inhibitory neurotransmission. nih.gov

Other Ionotropic Receptors (AMPARs, Nicotinic Receptors)

Beyond its effects on GABA-A and NMDA receptors, this compound and its parent compound, pregnenolone sulfate, also interact with other ionotropic receptors, including AMPA receptors and nicotinic acetylcholine (B1216132) receptors.

Pregnenolone sulfate has been shown to modulate the activity of AMPA and kainate receptors. nih.gov AMPA receptors are crucial for fast synaptic transmission in the central nervous system. Their trafficking and synaptic abundance are regulated by interactions with auxiliary proteins like stargazin (TARP γ2) and scaffolding proteins such as PSD95. nih.gov While the direct molecular interactions of this compound with AMPA receptors are not as extensively characterized as its effects on GABA-A and NMDA receptors, the modulation of AMPA receptor function by related neurosteroids suggests a potential for influencing excitatory neurotransmission through this pathway as well.

Regarding nicotinic acetylcholine receptors (nAChRs), studies with pregnenolone sulfate in cultured bovine adrenal chromaffin cells have demonstrated an inhibitory effect on acetylcholine-induced responses. nih.gov Pregnenolone sulfate was found to inhibit catecholamine secretion, as well as Na+ and Ca2+ influx induced by acetylcholine. nih.gov The data suggest that pregnenolone sulfate acts as a noncompetitive inhibitor of nicotinic receptor-operated ion channels, thereby reducing Na+ influx and consequently attenuating Ca2+ influx and catecholamine secretion. nih.gov This inhibitory action was observed to be insurmountable by increasing acetylcholine concentrations and was enhanced at lower external Na+ concentrations, further supporting a non-competitive mechanism of action. nih.gov

| Receptor Type | Effect of Pregnenolone Sulfate | Reference |

| AMPA/Kainate Receptors | Modulation of activity | nih.gov |

| Nicotinic Acetylcholine Receptors | Noncompetitive inhibition | nih.gov |

Modulation of Voltage-Gated Ion Channels (K+ and Ca2+ Channels)

The influence of this compound and related neurosteroids extends to the modulation of voltage-gated ion channels, which are fundamental to neuronal excitability and signaling. Specifically, effects on voltage-gated potassium (K+) and calcium (Ca2+) channels have been reported.

Voltage-gated potassium (Kv) channels are crucial for setting the resting membrane potential and controlling the firing of action potentials in both excitable and non-excitable cells. nih.gov While direct studies on this compound are limited, pregnenolone sulfate is known to interact with potassium channels. mdpi.com

Voltage-gated calcium channels (VGCCs) are another important target. These channels mediate the influx of calcium into cells in response to membrane depolarization, a process that is vital for numerous cellular functions, including neurotransmitter release, muscle contraction, and gene expression. nih.govnih.gov Pregnenolone sulfate has been shown to modulate certain types of voltage-gated calcium channels. nih.gov

L-type Voltage-Gated Calcium Channels (VGCCs)

A notable interaction of pregnenolone sulfate is with L-type voltage-gated calcium channels (L-type VGCCs). These channels are characterized by their long-lasting activation and are involved in a variety of physiological processes, including excitation-contraction coupling in muscle and neurohormone secretion. wikipedia.org In neurons, they are primarily located on cell bodies and proximal dendrites. nih.gov

Research has shown that pregnenolone sulfate can augment NMDA receptor-independent long-term potentiation in the rat hippocampus through the modulation of L-type Ca2+ channels and σ receptors. nih.gov This indicates that the neurosteroid can influence synaptic plasticity through mechanisms that are independent of direct NMDA receptor potentiation but involve the modulation of calcium influx through L-type channels.

| Ion Channel Subtype | Observed Effect of Pregnenolone Sulfate | Reference |

| L-type Voltage-Gated Calcium Channels | Modulation contributing to long-term potentiation | nih.gov |

Interaction with Other Receptor Systems

In addition to its well-documented effects on ionotropic receptors and voltage-gated ion channels, pregnenolone sulfate, the parent compound of this compound, also interacts with other receptor systems, notably sigma (σ) receptors. nih.gov

Sigma receptors are a unique class of intracellular proteins that are not G protein-coupled or ion channels. They are involved in a wide range of cellular functions and are implicated in various neurological and psychiatric conditions. Pregnenolone sulfate has been shown to modulate σ receptors, which can, in turn, influence other neurotransmitter systems. nih.gov For example, the augmentation of NMDA receptor-independent long-term potentiation in the rat hippocampus by pregnenolone sulfate is mediated in part by its action on σ receptors. nih.gov

It is important to distinguish the actions of pregnenolone sulfate from other neurosteroids. For instance, while dehydroepiandrosterone (DHEA) potentiates the NMDA response via sigma receptors, pregnenolone sulfate does not appear to utilize this pathway for its NMDA receptor modulation. nih.gov This highlights the specificity of neurosteroid actions and the complexity of their interactions with multiple receptor systems.

Sigma-1 Receptors (σ1Rs)

The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER) membrane, particularly at an interface with mitochondria known as the mitochondria-associated ER membrane (MAM). frontiersin.org S1Rs are involved in a wide range of cellular functions, including the modulation of ion channel activity, lipid trafficking, and cellular survival pathways. frontiersin.org

While direct studies on this compound are limited, extensive research on its parent compound, pregnenolone sulfate (PS), and the related neurosteroid dehydroepiandrosterone sulfate (DHEAS), has established them as potent sigma-1 receptor ligands. nih.govnih.gov These neurosteroids can exert antidepressant-like effects that are believed to be mediated through their action on σ1Rs. nih.gov The activation of σ1Rs by agonists can, in turn, modulate a variety of downstream effectors, including voltage-gated ion channels. For instance, DHEAS has been found to inhibit persistent sodium currents through a σ1R-G-protein-protein kinase C signaling pathway. nih.gov This modulation of ion channels and signaling cascades by neurosteroids via σ1Rs represents a key mechanism for their influence on neuronal excitability and neuroprotection. frontiersin.org

Transient Receptor Potential Melastatin 3 (TRPM3s)

Transient Receptor Potential Melastatin 3 (TRPM3) is a calcium-permeable, nonselective cation channel activated by both heat and chemical agonists. elifesciences.orgmssm.edu It is notably expressed in sensory neurons, where it functions as a sensor for noxious heat, and in pancreatic β-cells. elifesciences.orgnih.gov

Pregnenolone sulfate (PS) is a well-established chemical agonist of TRPM3 channels. elifesciences.orgnih.gov The activation of TRPM3 by PS is concentration-dependent, with an EC50 value reported to be between 12 and 23 µM. nih.gov This activation leads to an influx of calcium and other cations, depolarizing the cell. The activity of TRPM3 is dependent on the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), which acts as a general positive cofactor for this channel subfamily. mssm.edu Consequently, signaling pathways that deplete PI(4,5)P2, such as the activation of G-protein coupled receptors (GPCRs) linked to phospholipase C (PLC), can lead to the inhibition of TRPM3 activity. mssm.edu Furthermore, TRPM3 channels can be directly inhibited by the Gβγ subunits of heterotrimeric Gi/o proteins, representing another layer of regulation. elifesciences.orgmssm.edu

Transient Receptor Potential Canonical 5 (TRPC5)

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that contributes to calcium influx in response to the activation of G-protein-coupled receptors and other stimuli. nih.govnih.gov These channels are widely expressed, including in the central nervous system, where they are implicated in processes such as fear responses. nih.gov

Unlike its effect on TRPM3, pregnenolone sulfate acts as an inhibitor of TRPC5 channels. nih.gov Studies using human TRPC5 channels expressed in HEK293 cells have shown that extracellular application of pregnenolone sulfate causes a concentration-dependent inhibition of channel activity, with an IC50 of 19 µM. nih.gov The inhibition is rapid, occurring within one to two minutes, which is characteristic of a direct, non-genomic mechanism of action. nih.gov This finding contributes to the growing understanding of TRP channels as non-genomic sensors for neuroactive steroids. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1s)

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, often called the capsaicin (B1668287) receptor, is a well-known transducer of noxious stimuli, including high temperatures (>43°C), acidic conditions, and various chemical ligands. nih.govmdpi.com It plays a crucial role in pain perception and neurogenic inflammation. wikipedia.orgnih.gov The activation of TRPV1 by agonists leads to a depolarizing influx of calcium and sodium ions. nih.gov While TRPV1 is modulated by a variety of endogenous lipids and signaling pathways involving protein kinase A (PKA) and protein kinase C (PKC), current research has not established a direct modulatory role for this compound or its precursor, pregnenolone sulfate, on TRPV1 channels. nih.govmdpi.com

Table 1: Interaction of Related Neurosteroids with TRP Channels

| Channel | Neurosteroid | Effect | Potency |

|---|---|---|---|

| TRPM3 | Pregnenolone sulfate | Activation | EC50: ~12-23 µM nih.gov |

| TRPC5 | Pregnenolone sulfate | Inhibition | IC50: ~19 µM nih.gov |

Non-Genomic Action Modalities

The classical model of steroid hormone action involves binding to intracellular receptors that act as transcription factors to alter gene expression, a process that takes hours to days. However, many effects of neurosteroids occur within seconds to minutes, pointing to non-genomic mechanisms that take place at the cell membrane. nih.govnih.gov

These rapid, non-genomic actions are characterized by the direct interaction of the steroid with membrane-bound receptors or ion channels. nih.gov The inhibition of TRPC5 channels by pregnenolone sulfate is a prime example of such a mechanism. nih.gov Similarly, the rapid suppression of GnRH-induced follicle-stimulating hormone (FSH) release by the related neurosteroid 3α-hydroxy-4-pregnen-20-one (3αHP) is mediated at the pituitary gonadotroph membrane and involves the phosphoinositol cell signaling cascade. nih.gov

Another proposed non-genomic modality involves the physical properties of the steroid molecules themselves. Steroid metabolites containing sulfate residues, such as this compound, possess a charge that may allow them to intercalate into the lipid bilayer of the cell membrane. nih.gov This insertion can alter the physical properties of the membrane, such as its flexibility, thereby modulating the function of membrane-embedded proteins like enzymes and ion channels. nih.gov These non-genomic actions provide a pathway for neurosteroids to rapidly fine-tune neuronal activity and cellular responses, complementing their longer-term genomic effects.

Analytical Methodologies for 20alpha Dihydroprognenolone Sulfate Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography combined with mass spectrometry (GC-MS) is a powerful and versatile analytical tool that has been used for steroid analysis for decades. nih.govoup.com It offers high chromatographic resolution, which is critical for separating complex mixtures of steroid isomers, and high sensitivity, especially when operated in selected ion monitoring (SIM) mode. nih.govnih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions, reducing background noise and improving detection limits, which is crucial for analyzing trace-level neurosteroids in tissues like the brain. nih.govresearchgate.net

GC-MS systems typically use electron impact (EI) ionization, a hard ionization technique that produces reproducible fragmentation patterns. nih.gov These patterns create a characteristic mass spectrum for each compound, which can be compared against spectral libraries for identification, making GC-MS an excellent "discovery tool" for identifying unknown compounds in a steroid profile. nih.govoup.com

| Compound Class | Precursor Ion (m/z) | Product Ion (m/z) | Derivatization Method | Typical Detection Limit |

|---|---|---|---|---|

| Pregnenolones | Variable (depends on derivative) | Variable (depends on derivative) | Heptafluorobutyrate (HFB) | ~1 pg |

| Progesterones | Variable (depends on derivative) | Variable (depends on derivative) | Heptafluorobutyrate (HFB) | ~2 pg |

| Androstanes (e.g., DHEA) | Variable (depends on derivative) | Variable (depends on derivative) | Heptafluorobutyrate (HFB) | ~1 pg |

Data in this table is illustrative, based on findings for similar neurosteroids reported in the literature. researchgate.net Actual m/z values depend on the specific derivatization agent used.

GC-MS is exceptionally well-suited for steroidomic profiling, which involves the simultaneous measurement of a large number of steroids in a single biological sample. oup.commdpi.comnih.gov This comprehensive approach provides a snapshot of the metabolic network, offering greater insight than the measurement of a single analyte. nih.gov For instance, a GC-MS method can be developed to quantify dozens of urinary steroid metabolites, including androgens, glucocorticoids, and progestins, to diagnose various endocrine disorders. nih.govscilit.com

In the context of 20alpha-Dihydroprognenolone-sulfate, its quantification would be part of a larger neurosteroid profile. This allows researchers to assess not only its individual concentration but also its relationship with precursor steroids like pregnenolone (B344588) sulfate (B86663) and downstream metabolites. Such profiling is invaluable for understanding the dynamics of steroid metabolic pathways and how they are altered in various physiological and pathological states. mdpi.com The high separating power of capillary GC columns is essential for resolving the many isomers present in a typical steroid profile, a task that can be challenging for other methods. oup.com

A significant limitation of GC-MS is that it can only analyze volatile and thermally stable compounds. omu.edu.tr Steroids, and particularly their sulfate and glucuronide conjugates, are non-volatile. nih.govnih.gov Therefore, this compound cannot be analyzed directly. The sample preparation workflow for GC-MS analysis of such conjugated steroids is multi-step and complex. oup.comnih.gov

The process involves two critical stages:

Deconjugation (Hydrolysis/Solvolysis): The sulfate group must be chemically or enzymatically cleaved from the steroid core. nih.govresearchgate.net For sulfated steroids, a chemical process called solvolysis is often employed to break the sulfate ester bond. researchgate.net It is crucial that this step is efficient and does not degrade the target analyte. mdpi.com

Derivatization: After deconjugation, the free hydroxyl groups on the steroid (including the one at the C-3 position and the 20alpha-hydroxyl group of 20alpha-Dihydroprognenolone) must be chemically modified. nih.gov This process, known as derivatization, converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable ethers (e.g., trimethylsilyl (B98337) (TMS) ethers) or esters (e.g., heptafluorobutyrate (HFB) esters). researchgate.netnih.govmdpi.com This step enhances chromatographic performance and can improve ionization efficiency. mdpi.com

These mandatory steps add time and complexity to the analysis and introduce potential sources of error, such as incomplete derivatization or the formation of multiple derivative isomers. nih.govmdpi.com Careful optimization and validation of these procedures are paramount for obtaining accurate and reproducible results. mdpi.com

| Step | Procedure | Purpose | Key Challenge |

|---|---|---|---|

| 1. Extraction | Solid-Phase Extraction (SPE) | Isolate steroids from biological matrix (e.g., plasma, brain tissue). researchgate.netnih.gov | Ensuring complete recovery of all target analytes. |

| 2. Deconjugation | Solvolysis or Enzymatic Hydrolysis | Cleave the sulfate moiety to yield the free steroid. nih.govresearchgate.net | Potential for analyte degradation under harsh conditions. mdpi.com |

| 3. Derivatization | Reaction with silylating or acylating agents (e.g., MSTFA, HFB anhydride). researchgate.net | Increase volatility and thermal stability for GC analysis. nih.gov | Incomplete reaction; formation of multiple derivative products. nih.gov |

| 4. Analysis | GC-MS or GC-MS/MS | Separate, detect, and quantify the derivatized steroid. nih.gov | Achieving chromatographic separation from isomers. |

Methodological Considerations in Neurosteroid Research

Beyond the choice of analytical platform, rigorous control over pre-analytical and analytical variables is necessary to ensure data integrity in neurosteroid research.

An analytical artifact is a substance that is not naturally present in the sample but is generated during sample collection, storage, or processing. A well-known source of artifacts in steroid analysis is the non-enzymatic autoxidation of cholesterol. nih.gov Cholesterol is highly abundant in biological tissues, particularly the brain. It can be oxidized by reactive oxygen species (ROS) to form various oxysterols. nih.gov

Some of these artificially generated oxysterols can be structurally similar to endogenous neurosteroids, potentially interfering with their quantification and leading to erroneously high measurements. Therefore, it is critical to implement measures to prevent autoxidation, such as minimizing sample exposure to air and light, storing samples at -80°C, and potentially adding antioxidants during the extraction process.

Focusing on a single steroid like this compound in isolation can provide an incomplete or even misleading picture of its biological function. Steroids are synthesized and metabolized through a complex network of interconnected pathways. The concentration of one steroid is dependent on the activity of multiple enzymes and the availability of various precursors and downstream metabolites. nih.gov

Comprehensive steroidome analysis, or steroidomics, provides a more holistic and dynamic view of the steroid landscape. nih.govnih.gov By simultaneously measuring a broad panel of related steroids, researchers can calculate metabolic ratios, which can serve as indicators of specific enzyme activities. This systems-level approach is more powerful for discovering biomarkers and understanding the pathophysiology of diseases than single-analyte measurements. mdpi.comscilit.com The use of GC-MS and other mass spectrometric techniques has been fundamental to advancing this comprehensive approach in neurosteroid research. oup.comnih.gov

Future Directions in 20alpha Dihydroprognenolone Sulfate Research

Elucidation of Brain-Specific Biosynthesis Regulation

A critical area of future research is to unravel the precise mechanisms governing the biosynthesis of 20α-DHP-S within the central nervous system (CNS). Neurosteroids can be synthesized de novo in the brain from cholesterol or from peripheral steroid precursors that cross the blood-brain barrier. nih.gov The synthesis of 20α-DHP-S involves the reduction of pregnenolone (B344588) by 20α-hydroxysteroid dehydrogenase (20α-HSD) and subsequent sulfation by a sulfotransferase. While 20α-HSD is known to be expressed in the brain, its cell-type-specific expression (e.g., in neurons versus glial cells) and the factors that regulate its activity are not fully understood. wikipedia.org Future studies should aim to:

Map the cellular and regional distribution of 20α-HSD and the relevant sulfotransferases in the brain. This will provide insights into where 20α-DHP-S is primarily produced and which neural circuits it may influence.

Identify the signaling pathways that regulate the expression and activity of these enzymes. For instance, studies on the related enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) have shown that its expression can be influenced by factors like inflammation, but similar regulatory mechanisms for 20α-HSD in the brain remain largely unknown. nih.govrsc.org

Investigate the potential for alternative biosynthetic pathways. Research on pregnenolone synthesis in glial cells has suggested the existence of mitochondrial P450 enzymes other than the classical CYP11A1, raising the possibility of unconventional routes for neurosteroid production that may also apply to 20α-DHP-S. nih.gov

Investigation of Interactions Between Central and Peripheral Steroid Sources

The interplay between peripherally derived steroids and those synthesized within the brain is a complex and crucial aspect of neurosteroid biology. nih.gov Future research must address the extent to which circulating 20α-DHP and its non-sulfated precursor, 20α-dihydroprognenolone (20α-DHP), contribute to the brain's pool of 20α-DHP-S. Key questions to be answered include:

How does the transport of 20α-DHP and its sulfated form across the blood-brain barrier occur? Identifying the specific transporters involved, such as organic anion transporting polypeptides (OATPs) which are known to transport other sulfated steroids, is a key research goal. mdpi.com

How do peripheral physiological states, such as stress or pregnancy, influence the central levels of 20α-DHP-S? For example, the expression of 20α-HSD is known to be acutely stimulated in the ovary prior to parturition, which could potentially impact brain levels of its products. wikipedia.org

Further Characterization of Receptor Binding Specificity and Kinetics

A significant gap in our understanding of 20α-DHP-S is its precise molecular targets in the brain. Based on the actions of structurally similar sulfated neurosteroids like pregnenolone sulfate (B86663) (PS), key candidates for interaction include ligand-gated ion channels. nih.govnih.gov Future research in this area should focus on:

Comprehensive screening of 20α-DHP-S against a wide range of CNS receptors. This should include detailed electrophysiological studies on different subtypes of GABA-A and NMDA receptors to determine if 20α-DHP-S acts as a positive or negative allosteric modulator. nih.govnih.gov

Determination of binding affinities (Kd) and kinetic parameters (kon, koff). This data is essential for understanding the potency and duration of action of 20α-DHP-S at its target receptors.

Investigation of the subtype selectivity of 20α-DHP-S. PS has been shown to have differential effects on NMDA receptors depending on their subunit composition, potentiating NR1/NR2A and NR1/NR2B receptors while inhibiting NR1/NR2C and NR1/NR2D receptors. nih.govbohrium.com It is crucial to determine if 20α-DHP-S exhibits similar subtype specificity, which would have significant implications for its potential therapeutic applications.

| Potential Receptor Target | Predicted Effect of 20α-DHP-S (based on PS) | Key Research Question |

| GABA-A Receptors | Negative allosteric modulator | Does 20α-DHP-S inhibit GABA-induced currents, and is this effect subtype-specific? |

| NMDA Receptors | Subtype-dependent modulation (potentiation or inhibition) | What is the effect of 20α-DHP-S on different NMDA receptor subtypes (e.g., NR2A, NR2B, NR2C, NR2D)? |

Exploration of Structure-Activity Relationships of Analogues

To develop potent and selective pharmacological tools and potential therapeutics based on the 20α-DHP-S scaffold, a thorough understanding of its structure-activity relationships (SAR) is necessary. Future research should involve the synthesis and evaluation of a library of 20α-DHP-S analogues. nih.gov Key areas for modification and investigation include:

The role of the sulfate group: The sulfate moiety is critical for the activity of many neurosteroids at ion channels. nih.govnih.gov Analogues with modified or replaced sulfate groups could help to elucidate its precise role in receptor binding and modulation.

Modifications of the steroid backbone: Alterations at various positions of the steroid's four-ring system can dramatically affect activity. researchgate.net For example, studies on other neurosteroids have shown that modifications at the C3 and C17 positions can significantly impact their modulatory effects on GABA-A receptors. nih.gov

Development of peripherally restricted analogues: For targeting central effects without peripheral side effects, designing analogues with limited ability to cross the blood-brain barrier could be a valuable strategy. researchgate.net

Application of Advanced "-omics" Technologies (e.g., GWAS, Transcriptomics, Steroidomics)

The application of high-throughput "-omics" technologies will be instrumental in advancing our understanding of 20α-DHP-S and its role in health and disease.

Genome-Wide Association Studies (GWAS): GWAS can be used to identify genetic variants associated with variations in the levels of 20α-DHP-S or its metabolites. mdpi.com For instance, a GWAS on the neurosteroid deoxycorticosterone identified quantitative trait loci (QTLs) linked to its levels, providing insights into its genetic regulation. plos.org

Transcriptomics: Analyzing the transcriptome of specific brain regions or cell types in response to changes in 20α-DHP-S levels can reveal the genes and pathways it regulates. For example, transcriptomic analysis of the myometrium has provided insights into the regulation of 20α-HSD expression during labor. nih.gov

Steroidomics: This powerful analytical approach allows for the comprehensive and quantitative analysis of a wide range of steroids in biological samples. psu.edu Applying steroidomics to brain tissue and biofluids will be crucial for understanding the complete metabolic network of 20α-DHP-S and how it is altered in various physiological and pathological conditions.

By pursuing these future research directions, the scientific community can significantly advance our knowledge of 20alpha-Dihydroprognenolone-sulfate, paving the way for a deeper understanding of its role in brain function and the potential development of novel therapies for neurological and psychiatric disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.